molecular formula C24H23FN4O3 B2369548 Methyl 2-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate CAS No. 1105232-40-3

Methyl 2-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate

Cat. No.: B2369548
CAS No.: 1105232-40-3
M. Wt: 434.471
InChI Key: GDFAFDVUHZMCKY-UHFFFAOYSA-N
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Description

Methyl 2-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate typically involves multiple steps, starting with the preparation of the pyridazine core. The process often includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce double bonds or other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

Methyl 2-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and bacterial infections.

    Industry: Used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate is unique due to its combination of the pyridazine core, fluorophenyl group, and piperidine ring, which together confer a distinct set of pharmacological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

methyl 2-[[1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carbonyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O3/c1-32-24(31)19-4-2-3-5-21(19)26-23(30)17-12-14-29(15-13-17)22-11-10-20(27-28-22)16-6-8-18(25)9-7-16/h2-11,17H,12-15H2,1H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFAFDVUHZMCKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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